![molecular formula C10H12 B14584604 Bicyclo[4.3.1]deca-2,4,7-triene CAS No. 61096-24-0](/img/structure/B14584604.png)
Bicyclo[4.3.1]deca-2,4,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[431]deca-2,4,7-triene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.1]deca-2,4,7-triene typically involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This process can be achieved through electrophilic activation of the double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraene using reagents such as m-chloroperbenzoic acid . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]deca-2,4,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols, such as bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Reduction reactions can convert the triene structure into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidative rearrangement.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[4.3.1]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which bicyclo[4.3.1]deca-2,4,7-triene exerts its effects is not fully understood. its reactivity is primarily due to the strained nature of its bicyclic structure, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: A precursor in the synthesis of bicyclo[4.3.1]deca-2,4,7-triene.
Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.1]deca-2,4-diene: A related compound with fewer double bonds.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
61096-24-0 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[4.3.1]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2 |
InChI Key |
IPHNNDYZYRCURV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



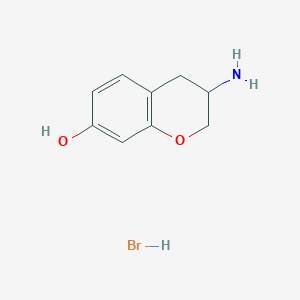
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
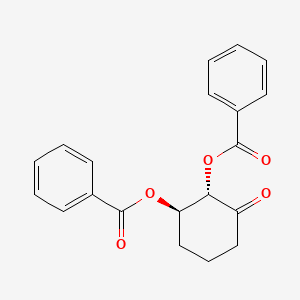
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
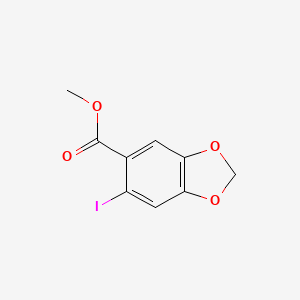
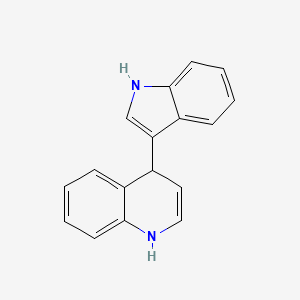
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
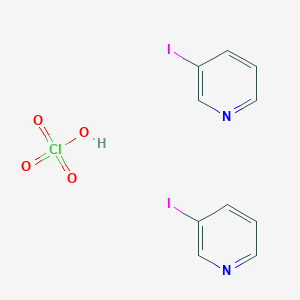
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)


